molecular formula C13H12N4 B034270 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-82-9

5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B034270
CAS RN: 19848-82-9
M. Wt: 224.26 g/mol
InChI Key: YJPWLXCCSFKUEK-UHFFFAOYSA-N
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Description

5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyrazine family, which is known for its diverse biological activities.

Scientific Research Applications

5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been proposed that this compound may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to possess antioxidant properties and protect against oxidative stress. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is the development of novel synthetic methods for the preparation of this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be explored further.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown great potential for various scientific research applications. Its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities, make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One of the commonly used methods is the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with dimethyl acetylenedicarboxylate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by the reaction with dimethyl acetylenedicarboxylate.

properties

CAS RN

19848-82-9

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5,8-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H12N4/c1-9-8-14-10(2)12-15-16-13(17(9)12)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

YJPWLXCCSFKUEK-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=NN=C(N12)C3=CC=CC=C3)C

Canonical SMILES

CC1=CN=C(C2=NN=C(N12)C3=CC=CC=C3)C

synonyms

5,8-Dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine

Origin of Product

United States

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